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molecular formula C10H10BrClO3 B8637123 Methyl 2-(2-bromo-4-chlorophenoxy)propanoate

Methyl 2-(2-bromo-4-chlorophenoxy)propanoate

Cat. No. B8637123
M. Wt: 293.54 g/mol
InChI Key: OOBMBUFYQPVSSQ-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A mixture of 2-bromo-4-chlorophenol (250 mg; 1.21 mmol) and methyl-2-bromopropionate (VWR; 135 μL, 1.21 mmol) in DME (5 mL) was treated with K2CO3 (250 mg, 1.81 mmol) and refluxed for 18 hours. The reaction mixture was filtered, the filtrate was concentrated and purified by flash column chromatography (silica), eluting with heptane containing increasing amounts of EtOAc. The title compound was obtained as a yellow liquid (306 mg; 87%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
135 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[CH3:10][O:11][C:12](=[O:16])[CH:13](Br)[CH3:14].C([O-])([O-])=O.[K+].[K+]>COCCOC>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH:13]([CH3:14])[C:12]([O:11][CH3:10])=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)O
Name
Quantity
135 μL
Type
reactant
Smiles
COC(C(C)Br)=O
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica)
WASH
Type
WASH
Details
eluting with heptane containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of EtOAc

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OC(C(=O)OC)C)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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